molecular formula C9H17N5O B13635486 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine

Katalognummer: B13635486
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: VSVHAAGIDGCXAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine is a heterocyclic compound that contains both morpholine and triazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 4-ethylmorpholine with a suitable triazole precursor. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium or copper to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final product isolation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,4-triazol-3-amine is unique due to its specific combination of morpholine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H17N5O

Molekulargewicht

211.26 g/mol

IUPAC-Name

1-[(4-ethylmorpholin-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H17N5O/c1-2-13-3-4-15-8(5-13)6-14-7-11-9(10)12-14/h7-8H,2-6H2,1H3,(H2,10,12)

InChI-Schlüssel

VSVHAAGIDGCXAA-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCOC(C1)CN2C=NC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.